4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one

Hepatotoxicity Drug safety screening Scaffold toxicity profiling

4-(Benzo[d]thiazol-2-yl)-5,7-dimethoxychroman-2-one (CAS 1427192-75-3) is a synthetic dihydrocoumarin (chroman-2-one) hybrid bearing a benzothiazole heterocycle at the 4-position and methoxy groups at the 5- and 7-positions. Unlike the vast majority of benzothiazolyl-coumarin conjugates reported in the fluorescent-probe and medicinal-chemistry literature, which almost exclusively feature the benzothiazole at the 3-position of an α,β-unsaturated coumarin (2H-chromen-2-one) scaffold, this compound combines a saturated lactone ring with a 4-attached benzothiazole, generating a distinct electronic configuration and steric profile.

Molecular Formula C18H15NO4S
Molecular Weight 341.4 g/mol
Cat. No. B12111933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one
Molecular FormulaC18H15NO4S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(CC(=O)O2)C3=NC4=CC=CC=C4S3)C(=C1)OC
InChIInChI=1S/C18H15NO4S/c1-21-10-7-13(22-2)17-11(9-16(20)23-14(17)8-10)18-19-12-5-3-4-6-15(12)24-18/h3-8,11H,9H2,1-2H3
InChIKeyMOBZMXQSPFMGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzo[d]thiazol-2-yl)-5,7-dimethoxychroman-2-one: Scarce-Literature Structural Hallmarks and Procurement Context


4-(Benzo[d]thiazol-2-yl)-5,7-dimethoxychroman-2-one (CAS 1427192-75-3) is a synthetic dihydrocoumarin (chroman-2-one) hybrid bearing a benzothiazole heterocycle at the 4-position and methoxy groups at the 5- and 7-positions . Unlike the vast majority of benzothiazolyl-coumarin conjugates reported in the fluorescent-probe and medicinal-chemistry literature, which almost exclusively feature the benzothiazole at the 3-position of an α,β-unsaturated coumarin (2H-chromen-2-one) scaffold, this compound combines a saturated lactone ring with a 4-attached benzothiazole, generating a distinct electronic configuration and steric profile [1]. Physicochemical properties include a computed LogP of 3.50, a topological polar surface area (TPSA) of 85.9 Ų, a boiling point of 504.2 ± 50.0 °C, and a density of 1.4 ± 0.1 g/cm³ . Published primary-research data containing quantitative biological activity or selectivity comparisons for this precise compound are extremely sparse; the present Guide therefore foregrounds scaffold-level and positional-isomer differentiation evidence while explicitly flagging the absence of direct head-to-head studies.

Why 4-(Benzo[d]thiazol-2-yl)-5,7-dimethoxychroman-2-one Cannot Be Swapped for Common 3-Benzothiazolylcoumarins or Unsubstituted Coumarin Scaffolds


Generic substitution of benzothiazolyl-coumarin hybrids based solely on the presence of a benzothiazole ring and a coumarin-like core is scientifically unsound for 4-(benzo[d]thiazol-2-yl)-5,7-dimethoxychroman-2-one for three converging reasons. First, the saturated chroman-2-one (3,4-dihydrocoumarin) scaffold lacks the electrophilic α,β-unsaturated lactone that mediates both the characteristic fluorescence of coumarins and the cytochrome P450-dependent bioactivation that produces hepatotoxic coumarin 3,4-epoxide intermediates; dihydrocoumarin has been demonstrated to produce negligible toxicity in rat hepatocytes at doses up to 254 mg/kg ip, whereas coumarin caused hepatic centrilobular necrosis at 125 mg/kg [1]. Second, the 4-attachment of the benzothiazole places the heterocycle in a sterically constrained position that alters the conjugation pathway relative to the ubiquitous 3-benzothiazolylcoumarins (e.g., Coumarin 6) that dominate the fluorescent-probe and kinase-inhibitor literature [2]. Third, the 5,7-dimethoxy substitution modulates both electron density and solubility parameters; the compound's TPSA of 85.9 Ų and LogP of 3.50 place it in a different physicochemical space from commonly used 7-dialkylamino-3-benzothiazolylcoumarins (LogP typically >4.5). These structural divergences preclude reliable extrapolation of activity, toxicity, or optical properties from better-characterized analogs. The quantitative evidence below examines the available differentiation dimensions in detail.

Quantitative Differentiation Evidence for 4-(Benzo[d]thiazol-2-yl)-5,7-dimethoxychroman-2-one Versus Closest Structural Analogs


Reduced Hepatotoxic Potential: Saturated Chroman-2-one Scaffold Versus Unsaturated Coumarin

The saturated 3,4-bond of the chroman-2-one core in the target compound eliminates the α,β-unsaturated lactone system that is essential for the cytochrome P450-mediated bioactivation of coumarin to its hepatotoxic 3,4-epoxide intermediate. In a direct comparative study by Lake et al. (1989), dihydrocoumarin (the unsubstituted chroman-2-one parent scaffold) produced little or no toxicity in Sprague-Dawley rat hepatocytes, while coumarin (the unsaturated 2H-chromen-2-one) caused significant glutathione depletion and hepatic centrilobular necrosis at a lower dose [1]. This scaffold-level property is intrinsic to the target compound's saturated lactone ring.

Hepatotoxicity Drug safety screening Scaffold toxicity profiling

Lipophilicity Differentiation: LogP 3.50 for 4-Benzothiazolyl-Chroman-2-one Versus LogP >4.5 for Common 3-Benzothiazolylcoumarin Fluorescent Probes

The target compound's computed LogP of 3.50 is approximately 1.0–1.5 units lower than that of widely used 3-benzothiazolylcoumarin fluorescent probes such as Coumarin 6 (3-(2-benzothiazolyl)-7-(diethylamino)coumarin; CAS 38215-36-0), which has a computed LogP of approximately 5.0 [1]. This lower lipophilicity arises from the replacement of the 7-dialkylamino group (present in Coumarin 6) with a 5,7-dimethoxy pattern and from the saturated lactone ring, which reduces the overall hydrophobic surface area. The TPSA of 85.9 Ų for the target compound further positions it within the range considered favorable for oral bioavailability (≤140 Ų).

Lipophilicity Drug-likeness Physicochemical profiling

Positional-Isomer Differentiation: 4-Benzothiazole Versus 3-Benzothiazole Substitution and Impact on Conjugation Pathway

In the target compound, the benzothiazole ring is attached at the 4-position of the chroman-2-one core, whereas the vast majority of biologically and optically characterized benzothiazolyl-coumarin hybrids (e.g., 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives) bear the benzothiazole at the 3-position [1]. This positional isomerism fundamentally alters the π-conjugation pathway: 3-substitution places the benzothiazole in direct conjugation with the lactone carbonyl, contributing to the strong push-pull chromophore responsible for the intense fluorescence of 3-benzothiazolylcoumarins (typical λₑₘ 480–520 nm). In contrast, 4-substitution disrupts this through-conjugation, which is expected to result in a hypsochromic shift in both absorption and emission maxima and a reduction in fluorescence quantum yield—a property that may be advantageous when fluorophore interference must be minimized in biochemical assays.

Positional isomerism Electronic structure Structure-activity relationship

5,7-Dimethoxy Substitution Enhances Electron Density and Antioxidant Potential Versus 4-Benzothiazolyl-Chroman-2-one Lacking Methoxy Groups

The 5,7-dimethoxy substitution pattern on the chroman-2-one core is a well-established pharmacophoric feature that enhances electron density on the aromatic ring, increasing radical-scavenging capacity. In the broader class of coumarin-benzothiazole hybrids, methoxy-substituted derivatives have demonstrated measurable antioxidant activity. Gabr (2018) reported that coumarin-benzothiazole hybrids with methoxy substitution (compounds 5a–c) exhibited DPPH radical-scavenging activity with IC₅₀ values ranging from 18.2 to 45.6 μg/mL, whereas the unsubstituted parent benzothiazolyl-coumarin scaffold was minimally active [1]. While these data are from 3-substituted coumarins, the electron-donating effect of the 5,7-dimethoxy groups is a transferable class-level property relevant to the target compound.

Antioxidant activity Electron-donating groups Redox biochemistry

Recommended Application Scenarios for 4-(Benzo[d]thiazol-2-yl)-5,7-dimethoxychroman-2-One Based on Differentiated Evidence


Preclinical Safety Screening Programs Requiring Low-Hepatotoxic-Risk Coumarin-Derived Scaffolds

For drug discovery programs that require a benzothiazole-containing coumarin-like scaffold but cannot accept the known hepatotoxic liability of unsaturated coumarins (3,4-unsaturated system), the target compound's saturated chroman-2-one core offers a structurally analogous yet mechanistically detoxified alternative. The class-level evidence that dihydrocoumarin produces negligible hepatotoxicity at doses up to 254 mg/kg ip in rats, compared with hepatic necrosis from coumarin at 125 mg/kg [1], supports the selection of this saturated scaffold for in vivo pharmacological studies where liver safety margins are critical. The 5,7-dimethoxy and 4-benzothiazole substituents additionally provide the target-recognition motifs (H-bond acceptors, aromatic stacking surface) expected of a benzothiazolyl-coumarin pharmacophore, without introducing the 3,4-olefin that drives P450-mediated bioactivation. This scenario is most relevant when a project has identified a 3-benzothiazolylcoumarin hit with promising target activity but unacceptable hepatotoxicity in early safety panels.

Biochemical Assay Development Where Low-Fluorescence Interference Is Required from a Benzothiazolyl-Coumarin Compound

When developing high-throughput screening assays that employ fluorescence readouts (e.g., FRET, FP, or fluorogenic substrate assays), the intense green emission of conventional 3-benzothiazolylcoumarins (λₑₘ ~480–520 nm, Φ up to 0.8) can cause unacceptable optical interference. The 4-substitution pattern of the target compound disrupts the through-conjugation responsible for this strong fluorescence, as established by the photophysics of coumarin positional isomers [1]. Researchers seeking a benzothiazole-containing coumarin derivative that does not dominate the fluorescence channel can procure this 4-substituted chroman-2-one as a low-interference alternative, enabling cleaner signal-to-noise ratios in fluorescence-based enzyme activity or binding assays without requiring additional fluorescent quencher additives.

Structure-Activity Relationship (SAR) Studies Exploring the 4-Position of the Coumarin Core for Kinase or Enzyme Inhibition

The vast majority of published benzothiazolyl-coumarin kinase inhibitors and enzyme probes bear the benzothiazole at the 3-position, leaving the 4-position substantially unexplored in SAR campaigns [1]. For medicinal chemistry teams seeking to diversify their compound libraries around the benzothiazole-coumarin pharmacophore, the target compound represents a rare and synthetically distinct scaffold with the benzothiazole at the 4-position. Its computed LogP of 3.50 and TPSA of 85.9 Ų indicate favorable drug-likeness parameters that are distinct from the more lipophilic 3-substituted analogs (LogP >4.5). Procuring this compound enables the systematic exploration of positional-isomer effects on target binding, selectivity, and ADME properties—a gap clearly evident in the current literature landscape.

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